

# A Comparative Guide to FGFR4 Inhibitors: BGB-102 (BB-102) and Fisogatinib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | BGB-102  |           |
| Cat. No.:            | B1673007 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two selective FGFR4 inhibitors: BB-102 and fisogatinib (formerly BLU-554). The information presented is based on publicly available preclinical and clinical data, intended to assist researchers in understanding the therapeutic potential and experimental background of these compounds.

#### Introduction

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target in hepatocellular carcinoma (HCC) and other solid tumors where the FGF19-FGFR4 signaling pathway is aberrantly activated. This has led to the development of selective FGFR4 inhibitors. This guide focuses on a comparative analysis of BB-102, a potent and selective reversible-covalent FGFR4 inhibitor developed by BroadenBio Co., Ltd., and fisogatinib, a well-characterized selective FGFR4 inhibitor from Blueprint Medicines. While fisogatinib has progressed through early clinical trials with published patient data, BB-102 is currently in Phase 1 clinical development.

# **Mechanism of Action and Signaling Pathway**

Both BB-102 and fisogatinib are small molecule inhibitors that selectively target the ATP-binding pocket of FGFR4, thereby inhibiting its kinase activity. The FGF19 ligand binds to the FGFR4/β-Klotho complex, leading to receptor dimerization and autophosphorylation of the kinase domains. This initiates a downstream signaling cascade primarily through the RAS-



RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation, survival, and migration. By inhibiting FGFR4, both BB-102 and fisogatinib aim to block these oncogenic signals in tumors with an activated FGF19-FGFR4 axis.



Click to download full resolution via product page

Diagram 1: FGF19-FGFR4 Signaling Pathway and Inhibitor Action

# Preclinical Efficacy: A Head-to-Head Look

Both BB-102 and fisogatinib have demonstrated potent and selective inhibition of FGFR4 in preclinical studies. The available data allows for a direct comparison of their in vitro and in vivo



#### activities.

| Parameter         | BB-102                                                                                                                                                                                    | Fisogatinib (BLU-554)                                                                             |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| Target            | FGFR4                                                                                                                                                                                     | FGFR4                                                                                             |
| IC50 (FGFR4)      | 2.5 nM[1]                                                                                                                                                                                 | 5 nM[2]                                                                                           |
| Selectivity       | >400-fold selective for FGFR4 over FGFR1-3[1]                                                                                                                                             | ~100-fold selective for FGFR4<br>over FGFR1 and ~1000-fold<br>over FGFR2/3                        |
| In Vitro Activity | Inhibited phosphorylation of ERK and AKT in Hep3B cells. Showed antiproliferative activity in HCC, rhabdomyosarcoma, and breast cancer cell lines with IC50 values from <10 to <50 nM.[1] | Dose-dependently blocked<br>downstream signaling of<br>FGFR4 in Hep3B and MDA-<br>MB-453 cells.   |
| In Vivo Models    | Hepatocellular Carcinoma (Hep3B, HuH-7, JHH-7), Rhabdomyosarcoma (SJCRH30), Breast Cancer (MDA-MB-453) xenografts.[1]                                                                     | Hepatocellular Carcinoma<br>(Hep3B, LIX-066) xenografts.<br>[3][4]                                |
| In Vivo Efficacy  | Demonstrated tumor growth inhibition from 48.5% to 120.9% in various xenograft models. Showed superior or similar efficacy to fisogatinib in a head-to-head xenograft model.[1]           | Showed significant anti-tumor activity in models of HCC that are dependent on FGFR4 signaling.[2] |

# **Clinical Development and Efficacy**

Fisogatinib has more mature clinical data, with results from a Phase 1 study in patients with advanced HCC. BB-102 is currently in an ongoing Phase 1 trial.



| Feature              | BB-102                                                                              | Fisogatinib (BLU-554)                                                                                                                                                                                                               |
|----------------------|-------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Clinical Trial Phase | Phase 1 (Ongoing)[3]                                                                | Phase 1 (Completed)                                                                                                                                                                                                                 |
| Trial Identifier     | BB102-ST-I-02[3]                                                                    | NCT02508467                                                                                                                                                                                                                         |
| Patient Population   | Advanced solid tumors, with an expansion cohort for FGF19 or FGFR4 positive HCC.[3] | Advanced hepatocellular carcinoma (HCC).                                                                                                                                                                                            |
| Reported Efficacy    | Data not yet reported.                                                              | In FGF19-positive patients, the overall response rate (ORR) was 17% with a median duration of response of 5.3 months.[5] In a cohort of treatment-naïve Chinese patients with FGF19-positive aHCC, an ORR of 36.4% was observed.[6] |
| Safety Profile       | To be determined.                                                                   | Generally well-tolerated. Most common adverse events were manageable grade 1/2 gastrointestinal events (diarrhea, nausea, vomiting). [5]                                                                                            |

# **Experimental Protocols**

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used to evaluate BB-102 and fisogatinib.

## In Vitro Kinase and Cell-Based Assays

Objective: To determine the potency and selectivity of the inhibitors against FGFR4 and their effect on cancer cell proliferation.

 Kinase Assays: The inhibitory activity of BB-102 and fisogatinib against FGFR4 and other kinases was determined using in vitro kinase assays. For BB-102, a kinase selectivity study



was performed across a panel of 207 kinases.[1] These assays typically involve incubating the purified kinase with the inhibitor at various concentrations, a substrate, and ATP (often radiolabeled). The extent of substrate phosphorylation is then measured to determine the IC50 value.

- Cell Proliferation Assays: The antiproliferative effects of the inhibitors were assessed in various cancer cell lines. Cells were seeded in multi-well plates and treated with a range of inhibitor concentrations for a set period (e.g., 72 hours). Cell viability was then measured using assays such as CellTiter-Glo to determine the IC50 for cell growth inhibition.
- Western Blotting for Downstream Signaling: To confirm the on-target effect of the inhibitors,
  western blotting was used to measure the phosphorylation levels of downstream signaling
  proteins like ERK and AKT. Cancer cells were treated with the inhibitor, and cell lysates were
  then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies
  specific for the phosphorylated and total forms of the target proteins.



Click to download full resolution via product page

**Diagram 2:** General Experimental Workflow for Preclinical Evaluation

### In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.



- Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft studies to prevent rejection of the human tumor cells.
- Tumor Implantation: Human cancer cell lines (e.g., Hep3B, HuH-7 for HCC) are subcutaneously injected into the flanks of the mice. Tumors are allowed to grow to a certain size before the start of treatment.
- Drug Administration: BB-102 and fisogatinib are administered orally to the tumor-bearing mice, typically on a daily or twice-daily schedule. A vehicle control group is included for comparison.
- Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream signaling inhibition.

## Conclusion

Both BB-102 and fisogatinib are highly potent and selective FGFR4 inhibitors with demonstrated preclinical anti-tumor activity in relevant cancer models. Fisogatinib has shown promising clinical activity in patients with FGF19-positive HCC, validating FGFR4 as a therapeutic target. Preclinical data suggests that BB-102 has a comparable, and in some cases superior, efficacy profile to fisogatinib. The ongoing Phase 1 clinical trial of BB-102 will be crucial in determining its safety and therapeutic potential in humans. For researchers, the choice between these compounds for preclinical studies may depend on the specific cancer model and the desired balance between a clinically validated inhibitor and a potentially more potent next-generation compound. The continued development of selective FGFR4 inhibitors like BB-102 and fisogatinib holds promise for a targeted therapeutic approach for patients with FGFR4-driven cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. cstonepharma.com [cstonepharma.com]
- To cite this document: BenchChem. [A Comparative Guide to FGFR4 Inhibitors: BGB-102 (BB-102) and Fisogatinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673007#comparing-the-efficacy-of-bgb-102-and-fisogatinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com